(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one” is a heterocyclic molecule featuring a thiazolidinone core fused with pyrazole and furylmethyl substituents. Its Z-configuration at the methylene bridge ensures stereochemical rigidity, while the 4-ethoxy-2-methylphenyl and 2-furylmethyl groups contribute to its electronic and steric profile.
Properties
Molecular Formula |
C27H23N3O3S2 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H23N3O3S2/c1-3-32-21-11-12-23(18(2)14-21)25-19(16-30(28-25)20-8-5-4-6-9-20)15-24-26(31)29(27(34)35-24)17-22-10-7-13-33-22/h4-16H,3,17H2,1-2H3/b24-15- |
InChI Key |
HFTPBEBNTDDAEM-IWIPYMOSSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the pyrazole ring, the thiazolidinone ring, and the final coupling of these components. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Formation of the Thiazolidinone Core
The thiazolidinone ring is typically synthesized via a condensation reaction between thioglycolic acid (or mercaptoacetic acid) and an aldehyde. For example, aromatic aldehydes react with thioglycolic acid in the presence of a base (e.g., piperidine) under reflux conditions . This step establishes the 1,3-thiazolidin-4-one nucleus, which serves as the backbone for subsequent modifications.
Incorporation of the Pyrazole Moiety
The pyrazole ring is introduced through a condensation reaction with a pyrazole carbaldehyde. This involves the coupling of the aldehyde group of the pyrazole derivative with the methylene bridge of the thiazolidinone core. The reaction is often facilitated by catalysts like potassium carbonate in polar aprotic solvents (e.g., acetonitrile) .
Addition of the Furan Substituent
The 2-furylmethyl group is appended to the thiazolidinone core via nucleophilic substitution or alkylation. For example, a furyl methyl group can be introduced by reacting the thiazolidinone intermediate with a furylmethyl halide or its equivalent under basic conditions .
Functional Groups and Reactivity
The compound contains multiple reactive sites, including:
-
Thiazolidinone Ring : Prone to nucleophilic substitution, alkylation, or hydrolysis.
-
Pyrazole Ring : Susceptible to electrophilic aromatic substitution or coupling reactions.
-
Furan Ring : Can undergo Diels-Alder cycloaddition or electrophilic attack.
-
Methylene Bridge : May participate in conjugate additions or eliminations.
2.1.1 Thiazolidinone Ring Reactions
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrolysis | Acidic/basic aqueous conditions | Breakdown into thioglycolic acid |
| Alkylation | Alkyl halides, bases (e.g., NaOH) | Substitution at sulfur position |
| Oxidation | Oxidizing agents (e.g., H₂O₂) | Conversion to sulfone analogs |
2.1.2 Pyrazole Ring Reactions
The pyrazole moiety can undergo:
-
Electrophilic Aromatic Substitution : Reaction with nitration, bromination, or sulfonation reagents.
-
Cycloaddition : Participation in [2+3] or [4+2] cycloadditions due to its aromaticity.
2.1.3 Furan Ring Reactions
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Diels-Alder Reaction | Dienes (e.g., maleic anhydride) | Cyclohexene derivatives |
| Electrophilic Attack | Electrophiles (e.g., bromine, nitronium ion) | Substitution at α-position |
Stability Profile
| Property | Value/Condition |
|---|---|
| Melting Point | Not specified (likely moderate due to complexity) |
| Solubility | Varies (organic solvents preferred) |
| Stability | Stable under standard conditions; sensitive to light/moisture |
Reaction Optimization Strategies
-
Catalysts : Use of piperidine or potassium carbonate to accelerate condensation steps .
-
Solvents : Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic substitution, while protic solvents (e.g., ethanol) aid in cyclization.
-
Temperature : Refluxing (70–100°C) ensures complete reaction conversion .
Challenges
-
Selectivity : The compound’s complexity may lead to competing side reactions during functionalization.
-
Scalability : Multi-step synthesis requires precise control to maintain high purity.
Future Research Opportunities
-
Computational Modeling : Molecular docking to predict binding affinity with biological targets.
-
Green Chemistry : Development of solvent-free or ultrasound-assisted synthetic routes .
This compound’s rich reactivity and structural diversity position it as a valuable tool in both fundamental and applied chemical research. Further studies on its reaction pathways and optimization strategies will enhance its utility in drug discovery and materials science.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is studied for its unique structural properties and reactivity. Researchers explore its potential in organic synthesis and the investigation of reaction mechanisms . The compound's ability to undergo various chemical transformations makes it a valuable subject for synthetic chemists.
Biology
The biological activities of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one are of significant interest:
- Antimicrobial Activity : The compound has shown promising results in studies aimed at evaluating its efficacy against various microbial strains. Its structural components may enhance its interaction with microbial targets.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for further research in inflammatory disease models.
- Anticancer Potential : The compound's ability to interact with biological pathways involved in cancer progression is under investigation. Its unique structure may allow it to target specific cancer cell lines effectively.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications:
- Drug Development : Researchers are investigating the compound's potential as a lead molecule for developing new drugs targeting diseases such as cancer and infectious diseases.
- Mechanism of Action : Understanding how this compound interacts with specific molecular targets can provide insights into its therapeutic efficacy and safety profile.
Industrial Applications
The unique chemical properties of this compound also make it useful in industrial applications:
- Material Science : Its structural features may lend themselves to the development of new materials with desirable properties.
- Chemical Processes : The compound could be utilized in various chemical processes due to its reactivity and ability to participate in diverse chemical reactions.
Case Studies and Research Findings
Research has highlighted several key findings regarding the applications of this compound:
- Synthesis and Characterization : Studies have documented the synthesis routes and characterization methods used to obtain high-purity samples of the compound. These studies emphasize the importance of optimizing reaction conditions to enhance yield and minimize by-products .
- Biological Activity Evaluation : Various studies have evaluated the antimicrobial properties of similar compounds, noting their effectiveness against resistant strains . Such findings suggest that derivatives of this compound may also exhibit significant biological activity.
- Therapeutic Investigations : Ongoing research aims to elucidate the mechanisms through which this compound exerts its biological effects, particularly in cancer models . These investigations are crucial for understanding its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of (5Z)-thiazolidinone derivatives with pyrazole and aryl substituents. Below is a comparative analysis with structurally analogous compounds, focusing on substituent effects, synthesis, and crystallographic properties.
Table 1: Comparative Analysis of Structurally Related Thiazolidinone Derivatives
Key Comparison Points
The furyl group may improve solubility in polar solvents compared to lipophilic alkyl chains .
Synthetic Approaches Most analogs (e.g., ) are synthesized via condensation or reflux in ethanol/THF, suggesting the target compound likely follows similar protocols. However, the furylmethyl substituent may require tailored protecting-group strategies to avoid side reactions.
Crystallographic and Conformational Trends
- The isostructural fluorophenyl-thiazole derivative () adopts a triclinic lattice with two independent molecules per unit cell, one of which has a perpendicular fluorophenyl group. This highlights how bulky substituents disrupt planarity, a trend likely applicable to the target compound’s furylmethyl group.
- The Z-configuration is conserved across analogs, stabilizing the methylene bridge and influencing packing efficiency.
Computational and Analytical Tools
Biological Activity
The compound (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that integrates various pharmacological properties attributed to its structural components. This article explores its biological activities, including antidiabetic, antimicrobial, anticancer, and antioxidant properties, based on recent studies and findings.
Structural Overview
The compound features a thiazolidinone core, which is known for its versatile biological activity. The thiazolidinone ring is susceptible to various substitutions that can significantly influence its pharmacological profiles. The presence of the pyrazole and furylmethyl groups enhances its potential as a therapeutic agent.
1. Antidiabetic Activity
Thiazolidinones are recognized for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ) , a key regulator of glucose metabolism and insulin sensitivity. This mechanism is crucial in the development of antidiabetic drugs, such as Pioglitazone and Rosiglitazone . The compound under discussion may exhibit similar effects due to its structural characteristics that align with known PPARγ activators .
2. Antimicrobial Activity
Research indicates that thiazolidinones possess significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The incorporation of specific substituents on the aromatic rings has been linked to enhanced antibacterial efficacy .
| Compound | Inhibition (%) | Target Bacteria |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | 88.46% | E. coli |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | 91.66% | S. aureus |
3. Antioxidant Activity
The antioxidant potential of thiazolidinones is often evaluated using assays such as the DPPH radical scavenging method. Compounds similar to our target have demonstrated significant antioxidant activity, which can be quantified through IC50 values compared to standard antioxidants like vitamin C . For example, some derivatives showed IC50 values ranging from 0.54 mM to 1.82 mM in antioxidant assays.
4. Anticancer Activity
Thiazolidinones have also gained attention for their anticancer properties. Studies have shown that derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis or inhibiting cell proliferation pathways. For instance, certain thiazolidinone derivatives have demonstrated effectiveness against HT29 adenocarcinoma cells and lung cancer cells .
Case Studies
Recent studies have synthesized several thiazolidinone derivatives to evaluate their biological activities:
- Study on Antidiabetic Properties : A series of thiazolidinedione derivatives were synthesized and tested for PPARγ activation and inhibition of nitric oxide production induced by LPS (lipopolysaccharide). These studies confirmed that modifications at specific positions of the thiazolidinone scaffold could enhance antidiabetic efficacy .
- Antimicrobial Efficacy Analysis : A group of thiazolidinone derivatives was tested against common bacterial strains. The results indicated that substitution patterns significantly affect antimicrobial potency, with certain derivatives achieving inhibition rates comparable to established antibiotics .
Q & A
Q. What are the optimal synthetic routes for preparing (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one?
Methodological Answer: The compound can be synthesized via a multi-step protocol:
- Step 1: Prepare the pyrazole intermediate (e.g., 3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) by condensing substituted phenylhydrazines with β-ketoesters or aldehydes under acidic conditions .
- Step 2: Form the thiazolidinone core by reacting thiosemicarbazide with chloroacetic acid in a DMF/acetic acid mixture, followed by cyclization with sodium acetate .
- Step 3: Introduce the furylmethyl substituent via alkylation or substitution reactions. For example, use 2-furanmethanol in the presence of a base (e.g., KCO) in anhydrous DMF at 60–80°C .
Key Considerations: Optimize reaction time (typically 2–6 hours) and monitor via TLC (silica gel, ethyl acetate/hexane eluent) . Recrystallize intermediates from ethanol or DMF-acetic acid mixtures for purity .
Q. How can the stereochemical configuration (5Z) of the exocyclic double bond be confirmed?
Methodological Answer:
- NMR Analysis: Use - NOESY to detect spatial proximity between the pyrazole aryl group and the thiazolidinone ring protons. A strong NOE correlation between H-4 (thiazolidinone) and the pyrazole methylene confirms the Z-configuration .
- X-ray Crystallography: Resolve single crystals (grown via slow evaporation in ethanol/CHCl) to unambiguously determine the stereochemistry .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the thioxo group in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Perform geometry optimization at the B3LYP/6-31G(d,p) level to model the electron density at the thioxo sulfur. High electrophilicity at S-2 indicates susceptibility to nucleophilic attack (e.g., by amines or thiols) .
- Fukui Indices: Calculate values to identify nucleophilic sites. For example, the iodine atom in analogous compounds (e.g., ) shows higher reactivity, guiding functionalization strategies .
Q. What experimental strategies resolve contradictions in biological activity data between in vitro and in vivo models?
Methodological Answer:
- Metabolic Stability Assays: Test hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation. Poor bioavailability in vivo may explain activity discrepancies .
- Prodrug Design: Mask polar groups (e.g., thioxo) with acetyl or PEGylated moieties to enhance membrane permeability. Monitor hydrolysis kinetics in plasma .
Q. How can the compound’s tautomeric equilibria (thione-thiol) affect its spectroscopic characterization?
Methodological Answer:
- Variable Temperature NMR: Acquire NMR in DMSO-d at 25°C and 60°C. Thione-thiol tautomerism causes peak broadening or splitting; sharpening at higher temperatures indicates dynamic exchange .
- IR Spectroscopy: Compare ν(C=S) (~1200–1250 cm) and ν(S-H) (~2550 cm) bands. Dominant thione forms show only C=S stretches .
Data Contradiction Analysis
Q. How to address inconsistent melting points reported for analogous thiazolidinones?
Methodological Answer:
- Polymorphism Screening: Recrystallize the compound from 5–10 solvents (e.g., ethanol, acetonitrile, toluene) and analyze via DSC to detect polymorphic forms. Differences in lattice energy can explain melting point variations .
- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities >0.1%. Residual solvents (e.g., DMF) may depress melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
